7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one
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Overview
Description
7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound with the molecular formula C23H17FO4 and a molecular weight of 376.38 g/mol . This compound is part of the chromenone family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the chromenone core: This is achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorobenzyl group: This step involves the reaction of the chromenone core with 4-fluorobenzyl halides under basic conditions.
Phenoxy group attachment:
Chemical Reactions Analysis
7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The phenoxy and fluorobenzyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other specialized chemicals.
Mechanism of Action
The mechanism of action of 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity, binding to receptors, and influencing cellular signaling pathways. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 7-[(4-fluorobenzyl)oxy]-2-methyl-3-phenoxy-4H-chromen-4-one include other chromenone derivatives such as:
7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one: Differing in the position of the fluorine atom on the benzyl group.
4H-1-Benzopyran-4-one, 7-[(4-fluorophenyl)methoxy]-2-methyl-3-phenoxy: Similar structure with slight variations in substituents.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C23H17FO4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-2-methyl-3-phenoxychromen-4-one |
InChI |
InChI=1S/C23H17FO4/c1-15-23(28-18-5-3-2-4-6-18)22(25)20-12-11-19(13-21(20)27-15)26-14-16-7-9-17(24)10-8-16/h2-13H,14H2,1H3 |
InChI Key |
XPHCHUBEOPREPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)F)OC4=CC=CC=C4 |
Origin of Product |
United States |
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